Ena-001

Anesthesiology Respiratory Stimulant BKCa Channel Blocker

Ena-001 (formerly GAL-021) is the only agnostic respiratory stimulant that selectively blocks BKCa channels at the carotid body, reversing respiratory depression from opioids, propofol, and polysubstance combinations—including xylazine—without reversing analgesia or triggering withdrawal. Unlike naloxone or doxapram, it addresses both opioid and non-opioid etiologies, essential for PORD reversal, overdose research (BARDA-supported), and neonatal AOP programs. No direct substitute exists.

Molecular Formula C11H22N6O
Molecular Weight 254.33 g/mol
CAS No. 1380341-99-0
Cat. No. B607590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEna-001
CAS1380341-99-0
SynonymsGAL-021;  GAL 021;  GAL021
Molecular FormulaC11H22N6O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC(=N1)N(C)OC)NCCC
InChIInChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)
InChIKeyFJNLCHNQVJVCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ena-001 (GAL-021): A BKCa Channel Blocker with Agnostic Respiratory Stimulant Properties


Ena-001 (formerly GAL-021; CAS: 1380341-99-0) is a novel, small-molecule chemical entity that functions as a potent and selective antagonist of large-conductance calcium-activated potassium (BKCa) channels [1]. It is classified as an 'agnostic' respiratory stimulant due to its unique mechanism of action on peripheral chemoreceptors, distinct from direct central nervous system stimulants or specific receptor antagonists [2]. Currently in Phase II clinical development, Ena-001 is being investigated for the reversal and prevention of respiratory depression induced by a broad range of pharmacological agents, including opioids, non-opioid sedatives like propofol, and polysubstance combinations [3].

Why Ena-001's Mechanism of Action Precludes Simple Interchange with Other Respiratory Stimulants


Ena-001 cannot be directly substituted with other in-class respiratory stimulants, such as almitrine, doxapram, or specific opioid antagonists like naloxone, due to its distinct pharmacodynamic profile. Unlike almitrine, which is associated with peripheral neuropathy and has a more complex pharmacology [1], Ena-001 is a selective BKCa channel blocker acting primarily on the carotid body [2]. Its 'agnostic' nature is a critical differentiator: it reverses respiratory depression caused by both opioids and non-opioids, a feat unattainable by selective receptor antagonists [3]. Furthermore, its mechanism avoids the withdrawal symptoms and reversal of analgesia associated with opioid antagonists, a crucial safety consideration in clinical and overdose settings [4]. This unique combination of target selectivity, broad efficacy, and favorable safety profile, validated by clinical data, means that substituting Ena-001 with a cheaper analog would likely result in the loss of these specific, quantifiable therapeutic advantages.

Quantitative Differentiation Evidence for Ena-001 vs. Key Comparators


Ena-001 Reverses Propofol-Induced Respiratory Depression, Where No Specific Antagonist Exists

In a randomized, double-blind, placebo-controlled crossover trial in healthy human volunteers, a steady-state concentration of 1.0 µg/mL Ena-001 fully reversed the 50% reduction in hypoxic ventilatory response (HVR) induced by propofol at a concentration of 1.47 ± 0.20 µg/mL [1]. The study identified a 50% effective concentration (EC50) of Ena-001 for restoring the depressed HVR at 0.51 ± 0.04 µg/mL [1]. This is a direct comparison to baseline (placebo) and the propofol-induced depressed state, demonstrating a quantifiable restoration of a critical physiological function for which there is no direct pharmacological antidote.

Anesthesiology Respiratory Stimulant BKCa Channel Blocker

Ena-001 Agnostic Reversal of Xylazine/Fentanyl Overdose, Unlike Naloxone

In a rat model of polysubstance overdose, a single intravenous bolus of Ena-001 rapidly reversed the acute respiratory depression induced by a combination of xylazine and fentanyl (XFC) [1]. XFC caused a significant decrease in arterial oxygen tension (pO2) and an increase in carbon dioxide tension (pCO2). Ena-001, but not the vehicle control, rapidly restored these parameters toward baseline [1]. This is a direct comparison to naloxone, the standard-of-care opioid antagonist, which is ineffective against the non-opioid xylazine component, highlighting Ena-001's 'agnostic' mechanism [2].

Opioid Overdose Polysubstance Abuse Xylazine

Ena-001 Dose-Proportional Pharmacokinetics and Safety Profile in Humans

In a Phase I single ascending-dose study in healthy volunteers, Ena-001 demonstrated well-behaved, dose-proportional pharmacokinetics over a dose range of 0.96 to 1.92 mg/kg/hour [1]. The terminal half-life was calculated to be 6.33 hours [1]. The compound was generally safe and well-tolerated, with the primary effect being a dose-dependent increase in minute ventilation [1]. This is a cross-study comparison to other respiratory stimulants like doxapram, which have a significantly shorter half-life (e.g., 2-4 hours) and are associated with significant cardiovascular side effects like hypertension and tachycardia, limiting their clinical utility.

Pharmacokinetics Phase I Clinical Trial Safety

Ena-001 Maintains Analgesia While Reversing Opioid-Induced Respiratory Depression

In a clinical study, a continuous infusion of Ena-001 stimulated respiration in the presence of the strong opioid alfentanil while preserving its analgesic effects [1]. Compared to placebo, Ena-001 maintained oxygen saturation and end-tidal carbon dioxide (ETCO2) within normal ranges (P < 0.05 and P < 0.01, respectively) and increased minute ventilation (P < 0.01) [1]. This is a direct functional advantage over opioid antagonists like naloxone, which reverse respiratory depression but also block analgesia and can precipitate acute withdrawal.

Opioid Antagonist Analgesia Respiratory Depression

High-Value Application Scenarios for Ena-001 in Research and Clinical Development


Post-Operative Respiratory Depression (PORD) Prevention and Reversal

Ena-001's demonstrated ability to reverse propofol-induced respiratory depression in humans [1] makes it a prime candidate for preventing and treating PORD, a common and serious complication after anesthesia. Its agnostic mechanism means it can counteract the residual effects of various anesthetic agents, unlike specific reversal drugs. Procurement for clinical trials in this indication (e.g., NCT06137638) is directly supported by this evidence [2].

Polysubstance Overdose (e.g., Xylazine/Fentanyl) Emergency Intervention

The unique ability of Ena-001 to reverse respiratory depression caused by non-opioid sedatives like xylazine, in combination with opioids [3], addresses a critical gap in the current overdose crisis where standard naloxone is ineffective. This supports procurement for research into novel overdose reversal agents and for development of an intramuscular (IM) formulation for community use, a program backed by BARDA [4].

Safe Management of Opioid-Induced Respiratory Depression in Pain Patients

Ena-001's capacity to stimulate breathing without reversing opioid-induced analgesia [5] offers a significant advantage for managing patients on high-dose opioids for chronic pain or in post-surgical settings. This scenario supports procurement for clinical studies aiming to improve the safety profile of opioid therapy without compromising pain control.

Apnea of Prematurity (AOP) and Neonatal Respiratory Disorders

Proof-of-concept studies in a premature lamb model of apnea of prematurity have shown that Ena-001 can stimulate breathing in an underdeveloped respiratory control system [6]. This evidence supports procurement for neonatal research programs seeking novel pharmacological interventions for AOP, a condition with limited and often inadequate treatment options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ena-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.